1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleosides This compound is structurally characterized by a tetrahydropyrimidine ring fused with a methoxyoxolan moiety
Preparation Methods
The synthesis of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxolan ring: This step involves the cyclization of a suitable precursor, such as a sugar derivative, to form the oxolan ring.
Introduction of the methoxy group: The methoxy group is introduced through a methylation reaction using reagents like methyl iodide in the presence of a base.
Formation of the tetrahydropyrimidine ring: This step involves the condensation of the oxolan derivative with a suitable amine or amide precursor under acidic or basic conditions.
Hydroxylation and hydroxymethylation:
Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a model compound for studying nucleoside chemistry.
Biology: The compound is studied for its role in various biological processes, including DNA and RNA synthesis, and as a potential inhibitor of enzymes involved in nucleic acid metabolism.
Medicine: It has potential therapeutic applications as an antiviral, anticancer, and antimicrobial agent due to its ability to interfere with nucleic acid synthesis and function.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and biotechnology products.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with various molecular targets and pathways:
Enzyme inhibition: The compound acts as an inhibitor of enzymes involved in nucleic acid metabolism, such as DNA polymerase and ribonucleotide reductase, by binding to their active sites and preventing substrate binding.
DNA/RNA incorporation: It can be incorporated into DNA or RNA during synthesis, leading to chain termination or mutations that disrupt normal cellular processes.
Signal transduction: The compound can modulate signal transduction pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic effects.
Comparison with Similar Compounds
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:
Uridine: A naturally occurring nucleoside with a similar structure but lacking the methoxy group. Uridine is involved in various metabolic processes and has therapeutic applications in neuroprotection and cognitive enhancement.
Cytidine: Another nucleoside with a similar structure but containing an amino group instead of a methoxy group. Cytidine is a key component of RNA and has applications in cancer therapy and antiviral treatments.
Thymidine: A nucleoside with a similar structure but containing a methyl group instead of a methoxy group. Thymidine is essential for DNA synthesis and is used in antiviral and anticancer therapies.
Properties
Molecular Formula |
C11H16N2O6 |
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Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-12-7(15)3-4-13(11(12)17)10-9(18-2)8(16)6(5-14)19-10/h3-4,6,8-10,14,16H,5H2,1-2H3/t6-,8+,9-,10-/m1/s1 |
InChI Key |
OTFGHFBGGZEXEU-XCWAXFADSA-N |
Isomeric SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)OC |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)OC |
Origin of Product |
United States |
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